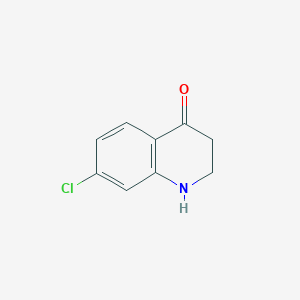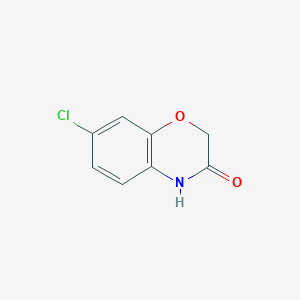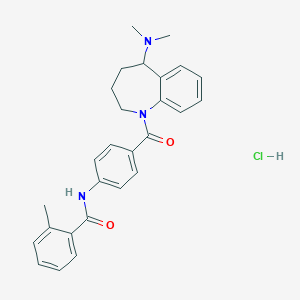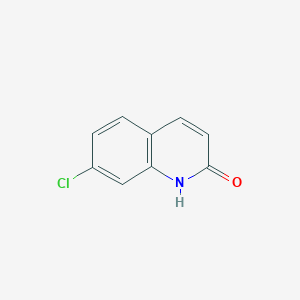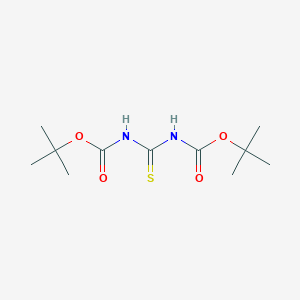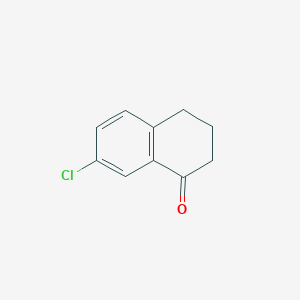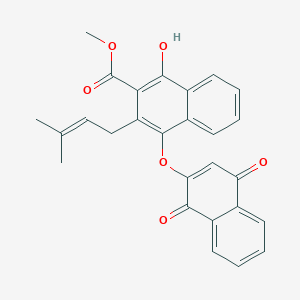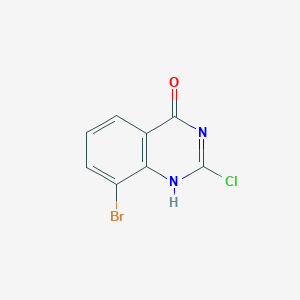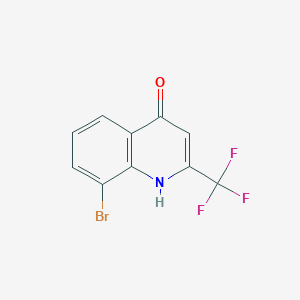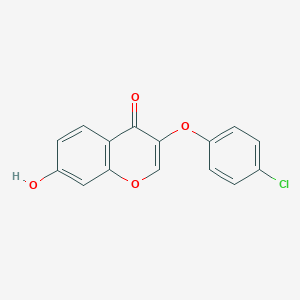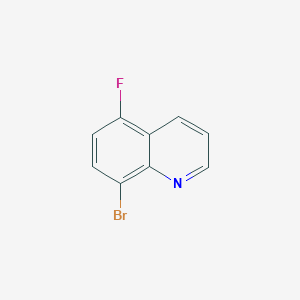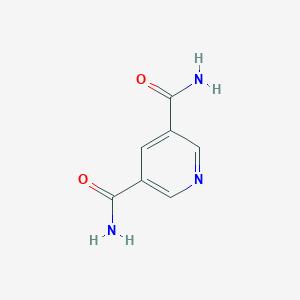
吡啶-3,5-二甲酰胺
描述
Pyridine-3,5-dicarboxamide is an organic compound with the molecular formula C7H7N3O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom Pyridine-3,5-dicarboxamide is characterized by the presence of two amide groups attached to the third and fifth positions of the pyridine ring
科学研究应用
Pyridine-3,5-dicarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine-3,5-dicarboxamide derivatives are explored for their potential as pharmaceutical agents.
Industry: It is used in the development of new materials, such as metal-organic frameworks and polymers.
作用机制
- Pyridine-3,5-dicarboxamide is a pincer-type compound with a tricationic pro-ligand structure .
- While specific biological targets for this compound are not explicitly mentioned in the literature, tridentate pincer ligands like this one can interact with anions or participate in hydrogen bond interactions .
- The rotation of these arms minimizes steric repulsion, while strong intramolecular hydrogen bonds cause the C-methyl groups to tilt away from the cavity of the central pyridine group .
Target of Action
Mode of Action
Biochemical Pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-3,5-dicarboxamide typically involves the reaction of pyridine-3,5-dicarboxylic acid with ammonia or amine derivatives. One common method is the reaction of pyridine-3,5-dicarbonyl chloride with ammonia, which results in the formation of pyridine-3,5-dicarboxamide. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of pyridine-3,5-dicarboxamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired quality and consistency.
化学反应分析
Types of Reactions: Pyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: Pyridine-3,5-diamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
Pyridine-2,6-dicarboxamide: Similar structure but with amide groups at the second and sixth positions.
Pyridine-3,4-dicarboxamide: Amide groups at the third and fourth positions.
Pyridine-2,5-dicarboxamide: Amide groups at the second and fifth positions.
Uniqueness: Pyridine-3,5-dicarboxamide is unique due to the specific positioning of its amide groups, which influences its chemical reactivity and binding properties. This unique structure allows it to form distinct coordination complexes and participate in specific chemical reactions that are not as favorable for its isomers.
属性
IUPAC Name |
pyridine-3,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNOWMBWHHKGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326044 | |
| Record name | pyridine-3,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-99-4 | |
| Record name | 3,5-Pyridinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Pyridinedicarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyridine-3,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LC6ZJU4SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Pyridine-3,5-dicarboxamide?
A1: Pyridine-3,5-dicarboxamide (molecular formula C7H7N3O2) is a low-molecular-weight organic compound featuring a pyridine ring core with two amide groups at the 3 and 5 positions. While specific spectroscopic data is not provided in the provided abstracts, its structure has been confirmed using single-crystal X-ray diffraction in various studies [, , ].
Q2: How does the structure of Pyridine-3,5-dicarboxamide influence its ability to form coordination polymers?
A2: The "V"-shaped geometry of Pyridine-3,5-dicarboxamide, combined with the presence of nitrogen atoms in the pyridine ring and amide groups, provides multiple coordination sites for metal ions [, ]. This enables the formation of diverse coordination polymers with varying dimensionalities and topologies, influenced by the specific metal ion, co-ligands, and reaction conditions.
Q3: Can you provide examples of how different co-ligands impact the structures of Pyridine-3,5-dicarboxamide-based coordination polymers?
A3: Research has demonstrated that utilizing different dicarboxylate co-ligands with varying rigidity and length significantly impacts the final crystal structures of cobalt(II) complexes with Pyridine-3,5-dicarboxamide []. Similarly, incorporating dicarboxylates like 5-methylisophthalic acid, 5-hydroxyisophthalic acid, 4,4′-oxybis(benzoic acid), and trans-1,4-cyclohexanedicarboxylic acid alongside Zinc(II) or Cadmium(II) results in a diverse range of coordination polymers with distinct structural features [].
Q4: What are the potential applications of Pyridine-3,5-dicarboxamide-based coordination polymers?
A4: These coordination polymers show promising applications in several areas:
- Photocatalysis: They exhibit excellent photocatalytic activity and selectivity for degrading organic dyes under UV light [, ].
- Fluorescent Sensing: Some complexes demonstrate sensitivity towards different organic solvents, suggesting potential use as fluorescent sensors [].
- Controlled Drug Release: Supramolecular gels formed by Pyridine-3,5-dicarboxamide derivatives can encapsulate and release drugs like Vitamin B12, suggesting potential biomedical applications [].
Q5: What is known about the self-assembly mechanism of Pyridine-3,5-dicarboxamide derivatives in the formation of supramolecular gels?
A5: Studies with N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide (PDA-N4) reveal that the water content in organic solvents plays a crucial role in regulating the self-assembly process []. Intermolecular hydrogen bonding between amide groups and π–π stacking interactions between pyridine groups are identified as key driving forces for gel formation.
Q6: How does alkylation modify Pyridine-3,5-dicarboxamide and related compounds?
A6: Alkylation of Pyridine-3,5-dicarboxamide and related compounds like Pyridine-3,5-dicarbonitrile can be achieved through radical substitution reactions [, ]. This process introduces alkyl groups at the 2, 4, and 6 positions of the pyridine ring, with the degree of substitution dependent on the alkyl radical used and reaction conditions.
Q7: What is the significance of alkylation in Pyridine-3,5-dicarboxamide derivatives?
A7: Alkylation of Pyridine-3,5-dicarboxamide is relevant for structural modifications, particularly in the context of NAD(P) model compounds []. The introduction of alkyl groups can alter the compound's steric and electronic properties, potentially influencing its interactions with enzymes and ultimately its biological activity.
Q8: Have any studies explored the photo-stability of Pyridine-3,5-dicarboxamide derivatives?
A8: Yes, research has investigated the photo-stability of hydrophobic derivatives like 2-ethylhexyl pyridine-3-carboxylate and N,N′-di(2-ethylhexyl)pyridine-3,5-dicarboxamide []. These studies revealed that while these compounds are susceptible to degradation under UV light, they demonstrate greater stability compared to hydroxyoxime copper extractants.
Q9: What analytical techniques are commonly employed to characterize Pyridine-3,5-dicarboxamide and its derivatives?
A9: Commonly used analytical techniques include:
- Single Crystal X-ray Diffraction: Provides detailed structural information about the compound and its complexes [, ].
- Infrared Spectroscopy (IR): Offers insights into the functional groups present in the compound [].
- Elemental Analysis: Confirms the elemental composition of the synthesized compound [].
- Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


